2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor . This reaction exhibits a broad substrate scope and is scalable for industrial production.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is designed to be efficient and cost-effective, ensuring the compound can be produced on a large scale for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: Substitution reactions, particularly involving the trifluoromethyl group, are common and can be facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and proteins, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds share a similar imidazo[1,2-a]pyridine scaffold but differ in their substituents and overall structure.
Benzo[4,5]imidazo[1,2-a]pyrimidines: Similar to the above, these compounds have a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the trifluoromethyl group and thiophene ring, which impart distinct chemical properties and reactivity
Properties
CAS No. |
1489229-25-5 |
---|---|
Molecular Formula |
C12H8F3N3S |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
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